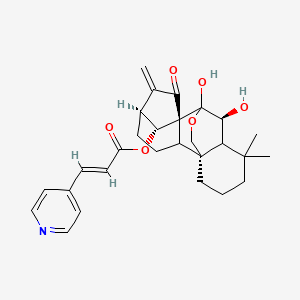
Anticancer agent 28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p28 involves the extraction and purification of azurin from Pseudomonas aeruginosa, followed by the isolation of the 28-amino acid peptide. The peptide is then synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .
Industrial Production Methods
Industrial production of p28 can be achieved through recombinant DNA technology. This involves inserting the gene encoding azurin into a suitable expression system, such as Escherichia coli, which then produces the protein in large quantities. The azurin is subsequently purified, and the p28 peptide is isolated and further purified for therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 28 undergoes several types of chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly involving its methionine residues.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like dithiothreitol.
Substitution: The peptide can participate in substitution reactions, where specific amino acids can be replaced with others to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .
Scientific Research Applications
Anticancer agent 28 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying protein-peptide interactions and redox chemistry.
Biology: Investigated for its role in cellular uptake mechanisms and intracellular trafficking.
Medicine: Explored as a therapeutic agent for treating various solid tumors, including breast, colon, and brain cancers.
Mechanism of Action
The mechanism of action of p28 involves its selective entry into cancer cells, where it binds to the DNA-binding domain of the p53 protein. This binding prevents the ubiquitination and subsequent degradation of p53 by the COP1 protein, leading to increased levels of p53. Elevated p53 levels induce cell cycle arrest at the G2/M phase and promote apoptosis, resulting in tumor cell death. Additionally, p28 inhibits angiogenesis by decreasing the phosphorylation of VEGFR-2 tyrosine kinase and other related pathways .
Comparison with Similar Compounds
Similar Compounds
Azurin: The parent protein from which p28 is derived.
Other Peptide-Based Anticancer Agents: Includes peptides like LL-37 and defensins, which also exhibit anticancer properties.
Uniqueness
Anticancer agent 28 is unique due to its dual mechanism of action, targeting both the p53 pathway and angiogenesis. This dual targeting enhances its efficacy against a wide range of solid tumors, making it a promising candidate for further clinical development .
Properties
Molecular Formula |
C28H33NO6 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
[(1R,5S,8R,10S,18R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] (E)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C28H33NO6/c1-16-18-6-7-19-26-12-4-11-25(2,3)21(26)23(32)28(33,34-15-26)27(19,22(16)31)24(18)35-20(30)8-5-17-9-13-29-14-10-17/h5,8-10,13-14,18-19,21,23-24,32-33H,1,4,6-7,11-12,15H2,2-3H3/b8-5+/t18-,19?,21?,23-,24+,26+,27-,28?/m0/s1 |
InChI Key |
KOQSZWQYZSBQDS-ILTHIUDQSA-N |
Isomeric SMILES |
CC1(CCC[C@]23C1[C@@H](C([C@]45C2CC[C@H]([C@H]4OC(=O)/C=C/C6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C |
Canonical SMILES |
CC1(CCCC23C1C(C(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



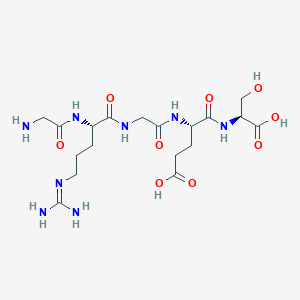
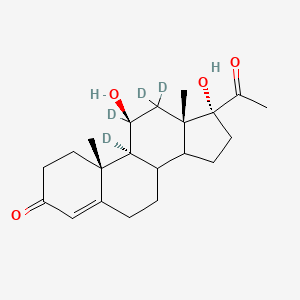
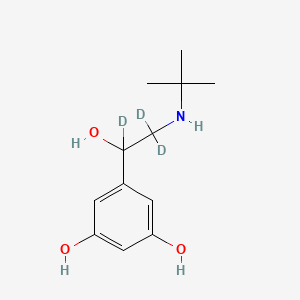
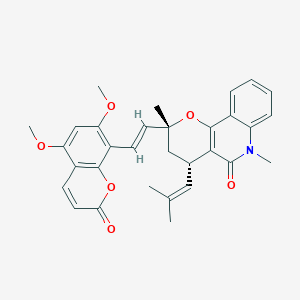
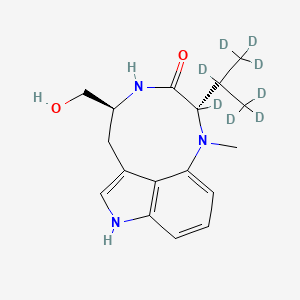
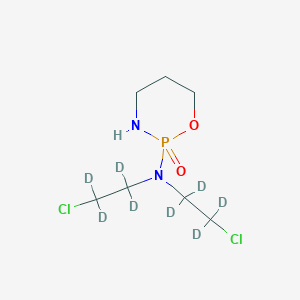
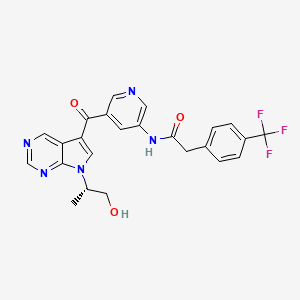


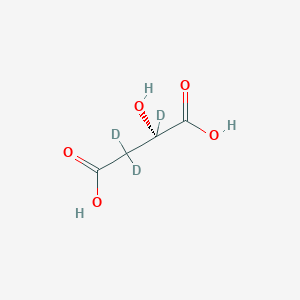
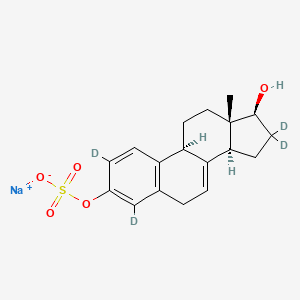
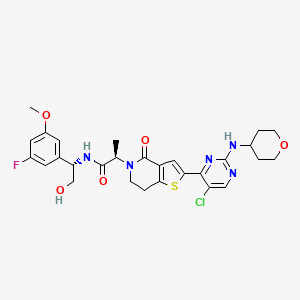
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
